Maesanin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
82380-21-0 |
|---|---|
Molecular Formula |
C22H34O4 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-hydroxy-5-methoxy-3-[(Z)-pentadec-10-enyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)19(23)17-20(26-2)22(18)25/h6-7,17,24H,3-5,8-16H2,1-2H3/b7-6- |
InChI Key |
WVHQJXPRVZBEFP-SREVYHEPSA-N |
SMILES |
CCCCC=CCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O |
Canonical SMILES |
CCCCC=CCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Maesanin |
Origin of Product |
United States |
Natural Occurrence and Phytochemical Context of Maesanin
Primary Botanical Sources: Maesa lanceolata (Myrsinaceae)
Maesa lanceolata Forssk., commonly known as false assegai, is a primary botanical source of maesanin. This compound is a naturally occurring bioactive benzoquinone isolated from the fruits of Maesa lanceolata. medkoo.comacs.orgnih.gov It has also been isolated from the leaves of the species. wikipedia.org Phytochemical studies of various parts of M. lanceolata, including leaves, roots, and stem barks, have revealed the presence of numerous phytochemicals, including benzoquinones like this compound, dihydrothis compound, and isomeric mixtures. researchgate.netresearchgate.net this compound constitutes a notable portion of the benzoquinone content in the fruit, reported at 0.05%. ajol.info Other benzoquinones found in M. lanceolata include maesaquinone (B1675899) (11% in fruit) and acetyl maesaquinone (5% in fruit). ajol.info
Research findings indicate that this compound can be generated from 2,5-dihydroxy-3-(pentadec-10'z-enyl)-1,4-benzoquinone through a chemical reaction involving boron trifluoride etherate. ajol.info
Secondary Botanical Sources: Ardisia japonica (Myrsinaceae)
Ardisia japonica (Thunb.) Blume, also known as Japanese ardisia or marlberry, is another source from which this compound has been isolated. nih.govwikipedia.org this compound, along with other alkenyl-1,4-benzoquinones like ardisianones A and B, has been isolated from the rhizome of Ardisia japonica. nih.govmolaid.com Studies have isolated this compound and its congener from the whole plant of Ardisia japonica. nih.gov Researchers have specifically isolated this compound components from the rhizome's hexane (B92381) layer of A. japonica. oup.comoup.com
Phytogeographical Distribution of this compound-Producing Species
Maesa lanceolata is a tree species with a widespread distribution in the Afrotropics, including Madagascar. wikipedia.org Its range extends from the southern Arabian Peninsula southwards to the Eastern Cape, South Africa. wikipedia.org It is commonly found in montane forest and gallery forest environments. wikipedia.org M. lanceolata is also found in Ethiopia, occurring in gallery forest, dry evergreen forest margins, woodlands, and on mountain slopes at altitudes between 1,500 and 3,000 meters. worldagroforestry.org It is reported as common in higher rainfall areas of Zambia and is widespread in tropical and Southern Africa, extending into Arabia. zambiaflora.comburundiflora.comjstor.org
Ardisia japonica is native to eastern Asia, including eastern China, Japan, and Korea. wikipedia.org Its native range is also described as Central & S. China to Temperate E. Asia, growing primarily in the temperate biome. kew.org It is found in mixed forests or bamboo woods. ncsu.edu Ardisia japonica has also been introduced to other regions, including Assam, Bangladesh, and parts of the United States (Louisiana and Texas). ncsu.edu In Florida, it has escaped cultivation and established itself in the wild, particularly in north Florida, where it is considered invasive due to its ability to shade out native plants and form dense groundcover. ncsu.eduufl.edu
Table 1: Botanical Sources of this compound
| Species | Family | Primary Source Part(s) | Secondary Source Part(s) |
| Maesa lanceolata | Myrsinaceae | Fruits | Leaves |
| Ardisia japonica | Myrsinaceae | Rhizome, Whole plant | - |
Table 2: Phytogeographical Distribution
| Species | Native Range | Introduced Range (if applicable) | Habitat |
| Maesa lanceolata | Afrotropics (incl. Madagascar), Southern Arabian Peninsula, Eastern Cape (SA) | - | Montane forest, gallery forest, forest margins, woodlands |
| Ardisia japonica | Eastern Asia (E. China, Japan, Korea), Central & S. China, Taiwan | Assam, Bangladesh, USA (LA, TX, Florida) | Mixed forests, bamboo woods, disturbed areas |
Isolation, Purification, and Structural Elucidation of Maesanin
Advanced Chromatographic Separation Techniques
Chromatographic methods are fundamental to the isolation and purification of Maesanin from crude plant extracts. Initial extraction of plant material, such as leaves, fruits, stem, or root barks, is typically performed using solvents of varying polarity, including petroleum ether, dichloromethane (B109758), ethyl acetate (B1210297), dioxane, and methanol (B129727). The resulting extracts, often brownish gummy solids, are then subjected to chromatographic separation. ajol.info
Silica (B1680970) gel column chromatography is a commonly employed technique, often utilizing gradient elution with mobile phases of increasing polarity, such as mixtures of hexane (B92381) and ethyl acetate, followed by ethyl acetate and methanol. nih.gov In some cases, silica gel impregnated with oxalic acid has been used for the separation of benzoquinones, the class of compounds to which this compound belongs. ajol.info Sephadex LH-20 column chromatography has also been utilized in the fractionation process, typically with solvent systems like methanol in chloroform. nih.gov
Further purification of fractions containing this compound can be achieved through preparative thin layer chromatography (TLC) on silica gel plates, often with solvent systems like n-hexane/ethyl acetate/acetic acid. ajol.info High-Performance Liquid Chromatography (HPLC) is another powerful technique used for the separation and purification of compounds, and while specific details for this compound's HPLC purification were not extensively detailed in the search results, HPLC-DAD-ESI-MS/MS has been used for the identification and characterization of other compounds, suggesting its applicability in the analysis or purification of this compound or related compounds.
An example of a chromatographic separation scheme leading to the isolation of this compound involved fractionating a dichloromethane extract using vacuum liquid chromatography on silica gel with a gradient of hexane-ethyl acetate, followed by 100% ethyl acetate and 100% methanol. nih.gov Subsequent fractionation of a specific fraction using Sephadex LH-20 and then silica gel column chromatography yielded this compound as a yellow crystal. nih.gov
High-Resolution Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its functional groups, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy, including both ¹H NMR and ¹³C NMR, is a primary tool for determining the structure of organic molecules like this compound. ajol.infonih.gov Analysis of the chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum provides information about the types and number of protons and their local chemical environment. nih.gov The ¹³C NMR spectrum reveals the different types of carbon atoms present in the molecule. nih.gov
For this compound, NMR data has been crucial in establishing its structure, including the presence of methyl protons, methoxy (B1213986) protons, and aromatic protons. nih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide connectivity information between protons and carbons, aiding in the assignment of signals and confirmation of the structural framework. nih.gov For instance, HMBC correlations have been used to confirm the positions of methyl groups and the linkage of the methoxy group to the benzoquinone ring system. nih.gov The agreement of NMR data with synthesized this compound has been used to confirm its structure as 2-hydroxy-5-methoxy-3-(10'Z-pentadecenyl)-1,4-benzoquinone. jst.go.jp
Table 1: Selected ¹H and ¹³C NMR Data for this compound (Example from Literature)
| No. | δC (ppm) | δH (ppm) | Multiplicity |
| 1 | 162.7 | – | – |
| 3 | 157.1 | – | – |
| 4 | 139.9 | – | – |
| 4a | 110.2 | – | – |
| 5 | 153.1 | – | – |
| OCH₃ | 56.6 | 3.89 | s |
| 6 | 101.8 | 6.91 | s |
| 9 | 18.8 | 2.45 | s |
| 10 | 15.2 | 2.65 | s |
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. nih.gov Techniques such as Electron Ionization Mass Spectrometry (EI-MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are used to determine the molecular ion peak ([M]⁺ or [M±H]⁺), from which the molecular weight can be obtained. ajol.infonih.gov Fragmentation patterns observed in the mass spectrum can also provide structural insights. ajol.info
For this compound, mass spectrometry has been used to establish its molecular formula, reported as C₂₂H₃₄O₄. nih.govnih.gov The calculated molecular weight for this formula is approximately 362.5 g/mol or 362.24570956 Da. nih.gov Mass spectra have shown molecular ion peaks consistent with this formula. ajol.info
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by analyzing the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrations. tandfonline.com UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly the presence of conjugated systems like double bonds and aromatic rings. tandfonline.comlibretexts.org
IR spectra of this compound have shown characteristic absorption bands corresponding to functional groups such as hydroxyl (O-H stretching), carbonyl (C=O stretching), and C-O stretching vibrations. nih.govjst.go.jp UV-Vis spectroscopy has revealed absorption maxima that are indicative of the chromophoric system in this compound, which includes the benzoquinone moiety and the alkenyl side chain. ajol.infonih.govjst.go.jp For example, a UV spectrum of a related compound showed maximum absorption at 275 nm, and another related benzoquinone showed maxima at 440 and 385 nm. ajol.infonih.gov The visible light absorption maximum at 428 nm for a related ardisiaquinone implied the presence of a yellow chromophore. jst.go.jp
Purity Assessment and Standard Reference Material Development
Assessing the purity of isolated this compound is critical for ensuring the reliability of structural characterization and any subsequent biological testing. While specific details on purity assessment methods for this compound were not extensively detailed, general methods for assessing the purity of isolated compounds include chromatographic techniques like HPLC, which can determine the percentage of the target compound in a sample. researchgate.net
The development of standard reference materials (SRMs) for natural products like this compound is important for ensuring consistency and comparability of research results across different laboratories. SRMs are well-characterized materials produced in quantity with certified physical or chemical properties. aist.go.jpgovinfo.gov Although the search results did not specifically mention the existence of a certified standard reference material for this compound, the general concept of SRMs is established for various chemical compounds and biological materials. aist.go.jpgovinfo.govnih.govgovinfo.gov The process of developing SRMs involves rigorous characterization and certification by metrology institutes. aist.go.jpgovinfo.govpamas.de
Synthetic Methodologies and Chemical Modifications of Maesanin
Total Synthesis Approaches for Maesanin and its Core Benzoquinone Scaffold
Total synthesis of natural products like this compound involves constructing the complex molecule from simpler, readily available starting materials through a series of chemical reactions wikipedia.org. While specific detailed total synthesis schemes for this compound itself were not extensively detailed in the search results, the synthesis of substituted 1,4-benzoquinones, which form the core of this compound, is a well-established area of organic chemistry scielo.br.
Approaches to synthesizing the 1,4-benzoquinone (B44022) scaffold include diverse strategies. Recent developments in benzoquinone synthesis methodologies, cycloaddition reactions, computational chemistry, and pulse radiolytic studies have been reported scielo.br. One method involves the selective introduction of aromatic components into dihalogenated benzoquinone scaffolds using sequential Suzuki couplings scielo.br. This strategy has been employed in the total synthesis of other natural products containing a benzoquinone core scielo.br. Another approach utilizes cyclobutenedione-based methods for constructing highly substituted ferrocenyl quinones scielo.br. Non-traditional approaches using anhydrous K₂CO₃ as both catalyst and solid support under various conditions have also been reported for the synthesis of substituted 1,4-benzoquinones scielo.br.
The synthesis of the this compound core, 2,5-dihydroxy-3-alkyl-1,4-benzoquinones, has been attempted for structure-activity relationship studies . Compounds such as 2,5-dihydroxy-3-ethyl-1,4-benzoquinone, 2,5-dihydroxy-3-propyl-1,4-benzoquinone, and others with longer alkyl chains, including 2,5-dihydroxy-3-pentadecyl-1,4-benzoquinone (B13723968) (embelin), have been prepared .
Early work also reported the isolation, structure, and synthesis of this compound scispace.comlookchem.com. One approach mentioned in the context of this compound synthesis relies on directed metallation lookchem.com.
Semi-synthetic Derivatization Strategies for Analog Generation
Semi-synthetic derivatization involves modifying the structure of a natural product through chemical reactions to create new compounds, often with potentially improved properties or activities nih.govafjbs.com. This strategy is frequently used to generate libraries of natural product derivatives for studying structure-activity relationships (SAR) and drug discovery nih.govisomerase.com.
For this compound, semi-synthetic strategies have been employed to generate analogs for biological evaluation researchgate.nettandfonline.commdpi-res.com. These modifications can focus on key functional groups within the this compound structure, such as the hydroxyl group on the benzoquinone ring or the alkenyl side chain. While specific detailed reaction schemes for this compound derivatization were not extensively provided in the search results, the concept of semi-synthesis for generating natural product analogs is well-documented nih.govisomerase.combiorxiv.org.
Semi-synthetic derivatization can involve various chemical transformations. For example, the Steglich method has been used to obtain lipoate derivatives of betulin, another natural product, by treating it with α-lipoic acid in the presence of coupling agents mdpi.com. This suggests similar esterification or amidation reactions could be applied to this compound if suitable functional groups are present or introduced.
The generation of natural product analogs can also be achieved through a combination of biological and chemical techniques isomerase.com. Semi-synthetic chemistry is a valuable tool when dealing with small quantities of a precious natural product, allowing for targeted modifications isomerase.com.
Biotransformation Studies and Microbial Metabolite Production
Biotransformation utilizes biological systems, such as microorganisms or enzymes, to modify chemical compounds isomerase.comkoreascience.kr. This approach can be used to produce metabolites or generate novel analogs that may be difficult to obtain through conventional chemical synthesis isomerase.com.
Microbial models have been used for the biotransformation of this compound researchgate.netnih.govresearchgate.net. One study reported the isolation of an ethanolamine (B43304) conjugate of this compound from the culture broth of Debaryomyces polymorphus ATCC 20280 researchgate.netnih.govresearchgate.net. This metabolite was characterized as 2-hydroxy-5-(ethanolamino)-3-(10'-Z-pentadecenyl)-1,4-benzoquinone, representing a new type of phase II conjugation reaction observed in microbial systems researchgate.netnih.govresearchgate.net.
Another microbial transformation study of this compound led to the isolation of three carboxylic acid metabolites researchgate.net. One of these metabolites, produced by Lipomyces lipofer ATCC 10742, was identified as (Z)-15-(2'-hydroxy-5'-methoxy-3',6'-dioxocyclohexa-1',4'-dienyl)pentadec-5-enoic acid researchgate.net.
These studies demonstrate the potential of microbial biotransformation to yield novel this compound metabolites with altered structures. The use of microbial strains selected for the biotransformation of natural products is a recognized method for generating analogs isomerase.com.
Regioselective and Stereoselective Synthetic Challenges and Solutions
The synthesis of complex organic molecules like this compound often involves challenges related to controlling the regiochemistry and stereochemistry of the reactions researchgate.netnumberanalytics.comnumberanalytics.com. Regioselectivity refers to the preference for bond formation at a specific atom or position within a molecule, while stereoselectivity concerns the preferential formation of one stereoisomer over others researchgate.netnumberanalytics.com.
This compound's structure includes a substituted benzoquinone ring and a long alkenyl side chain with a defined (Z) stereochemistry at the double bond nih.gov. Achieving the correct substitution pattern on the benzoquinone core and controlling the geometry of the double bond in the side chain are critical aspects of its synthesis.
Challenges in achieving regioselectivity in organic synthesis include the need for high selectivity and the complexity of chemical pathways numberanalytics.com. Solutions often involve the development of novel catalytic systems, the use of directing groups, and the optimization of reaction conditions such as temperature, pressure, and solvent numberanalytics.com. Catalysts, particularly transition metal catalysts, play a crucial role in controlling regiochemistry numberanalytics.com.
Stereoselective synthesis, essential for creating chiral molecules with specific three-dimensional arrangements, presents its own set of challenges researchgate.netnumberanalytics.com. These include the need for precise control over stereocenters and the potential for variations in reaction yield or stereopurity researchgate.net. Strategies to address these challenges involve developing novel synthetic methods, refining reaction parameters, and using stereochemical control methods appropriate for different synthesis processes, such as asymmetric synthesis researchgate.net. Analyzing key stereochemical features and understanding reaction mechanisms are fundamental steps in tackling stereoselectivity problems numberanalytics.com.
While specific details on regioselective and stereoselective challenges and their solutions specifically for this compound's total synthesis were not extensively found, the general principles and methods for achieving control over these aspects in the synthesis of substituted benzoquinones and long-chain alkenes are applicable scielo.brresearchgate.netnumberanalytics.com. For instance, controlling the (Z) geometry of the double bond in the pentadecenyl side chain would require specific synthetic strategies known to favor cis alkene formation. Similarly, directing group strategies or careful control of reaction conditions would be necessary to ensure the correct substitution pattern on the benzoquinone core.
Molecular and Cellular Mechanisms of Maesanin S Biological Activities
Modulation of Eicosanoid Biosynthesis Pathways
Eicosanoids, such as prostaglandins (B1171923) and leukotrienes, are lipid mediators derived from arachidonic acid and play significant roles in inflammation and other physiological processes. researchgate.netathmsi.org The biosynthesis of these mediators is catalyzed by enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). researchgate.netathmsi.org Maesanin has been studied for its ability to modulate the activity of these enzymes. researchgate.net
Inhibition of 5-Lipoxygenase (5-LO) Enzyme Activity
This compound has been identified as a potent inhibitor of 5-lipoxygenase (5-LO). researchgate.netresearchgate.net The 5-LO enzyme is crucial in the initial steps of leukotriene biosynthesis, converting arachidonic acid to leukotriene A4 (LTA4). athmsi.orgthieme-connect.de Leukotrienes are known to be potent mediators of inflammatory and allergic reactions. thieme-connect.de Inhibition of the 5-LO pathway is considered a potential therapeutic strategy for various inflammatory disorders. thieme-connect.de
Studies have demonstrated that this compound exhibits strong inhibitory activity against 5-LO in vitro. researchgate.netresearchgate.net One study reported an IC50 value of 0.7 μM for this compound's inhibition of 5-LO, which was comparable to that of the positive control, nordihydroguaretic acid (NDGA), which had an IC50 of 0.5 μM. researchgate.netresearchgate.net Other natural products from M. lanceolata, such as maesanol and dihydrothis compound, showed less activity with higher IC50 values. researchgate.net This suggests that this compound is the most active compound among those tested from this source in inhibiting 5-LO. researchgate.netresearchgate.net
The mechanism of 5-LO inhibition by natural compounds can involve various points of attack, including interference with arachidonic acid release, redistribution or binding of 5-LO to the nuclear membrane, the role of 5-lipoxygenase-activating protein (FLAP), or direct inhibition of the enzyme's catalytic activity. thieme-connect.de While specific details on the precise mechanism by which this compound inhibits 5-LO are not extensively detailed in the provided snippets, its potent inhibitory effect on this key enzyme in leukotriene synthesis is well-documented. researchgate.netresearchgate.netresearchgate.net
Here is a table summarizing the 5-LO inhibitory activity:
| Compound | Source | IC50 (μM) |
| This compound | Maesa lanceolata | 0.7 researchgate.netresearchgate.net |
| Nordihydroguaretic acid (NDGA) | Positive Control | 0.5 researchgate.net |
| Maesanol | Maesa lanceolata | 6.5 researchgate.net |
| Dihydrothis compound | Maesa lanceolata | 3.8 researchgate.net |
Evaluation of Cyclooxygenase-1 (COX-1) Enzyme Interactions
Cyclooxygenase-1 (COX-1) is another key enzyme in the arachidonic acid metabolism pathway, primarily involved in the synthesis of prostaglandins, which are also mediators of pain and inflammation. researchgate.netnih.govjapsonline.com Many anti-inflammatory agents exert their effects by inhibiting COX enzymes. researchgate.netnih.gov
Studies have evaluated the interaction of this compound and its analogs with COX-1. researchgate.netresearchgate.net In contrast to its potent effect on 5-LO, this compound and its analogs did not show strong activity in the COX-1 inhibition assay. researchgate.netresearchgate.net One study explicitly states that none of the tested compounds, including this compound, were strongly active in inhibiting COX-1. researchgate.net This suggests that this compound's modulation of eicosanoid biosynthesis is primarily directed towards the 5-LO pathway, with minimal significant interaction with COX-1 at the concentrations tested.
Interference with Cellular Bioenergetics
Disruption of Mitochondrial Oxidative Phosphorylation
This compound has been shown to inhibit mitochondrial oxidative phosphorylation. researchgate.net Oxidative phosphorylation (OXPHOS) is the primary metabolic pathway in mitochondria responsible for generating ATP through the transfer of electrons along the electron transport chain and the subsequent phosphorylation of ADP. droracle.aimdpi.com Disruption of OXPHOS can lead to decreased ATP production, increased reactive oxygen species (ROS) generation, and ultimately cell death. mdpi.comnih.gov
While the exact molecular details of how this compound disrupts mitochondrial oxidative phosphorylation are not fully elucidated in the provided information, the observation of this effect indicates a potential mechanism by which this compound can influence cellular energy metabolism and viability. researchgate.net
Mechanisms of Cell Growth Inhibition and Cytotoxicity
This compound has been reported to exhibit cytotoxic activity, inhibiting cell growth. researchgate.net Cytotoxicity refers to the ability of a compound to be toxic to cells, often leading to cell death. mdpi.comwaocp.com Cell growth inhibition can occur through various mechanisms, including the induction of apoptosis (programmed cell death), necrosis, or disruption of essential cellular processes like DNA replication or metabolism. waocp.comnih.gov
One study reported that this compound showed cytotoxic activity against the HL-60 cell line with an IC50 value of 4.5 μg/mL. researchgate.net HL-60 is a human promyelocytic leukemia cell line commonly used in cancer research. The observed cytotoxicity suggests that this compound possesses the ability to inhibit the proliferation and/or survival of these cells. researchgate.net
The mechanisms underlying this compound's cell growth inhibition and cytotoxicity are likely multifaceted and could be linked to its effects on eicosanoid biosynthesis and mitochondrial function. For instance, the inhibition of 5-LO could impact cell proliferation and survival pathways regulated by leukotrienes. thieme-connect.de Similarly, the disruption of mitochondrial oxidative phosphorylation could lead to energy depletion and the induction of cell death pathways. mdpi.comnih.gov Further research is needed to fully elucidate the specific mechanisms by which this compound exerts its cytotoxic effects on different cell types.
Here is a table summarizing the cytotoxic activity:
| Compound | Cell Line | IC50 (μg/mL) |
| This compound | HL-60 | 4.5 researchgate.net |
Induction of Cytotoxic Effects in Hematopoietic Neoplasm Cell Lines (e.g., HL-60)
This compound has demonstrated cytotoxic activity against hematopoietic neoplasm cell lines, notably the HL-60 cell line. nih.govnih.gov Research indicates that this compound and related substituted 1,4-benzoquinones exhibit cytotoxic effects on HL-60 cells. nih.gov For instance, this compound itself showed a cytotoxic effect with an IC50 value of 4.5 µg/mL against the HL-60 cell line. nih.gov Other related compounds, such as dihydrothis compound and this compound dimethyl ether, also exhibited cytotoxicity against HL-60 cells with even lower IC50 values. nih.gov
Table 1: Cytotoxicity of this compound and Analogs Against HL-60 Cells
| Compound | Cell Line | IC50 (µg/mL) |
| This compound | HL-60 | 4.5 |
| Dihydrothis compound | HL-60 | 2.2 |
| This compound dimethyl ether | HL-60 | 0.43 |
| Isomeric mixtures of 3-[(Z)-10'-pentadecenyl]-benzoquinone derivatives | HL-60 | 2.8 |
Antiproliferative Activity against Various Carcinoma Cell Lines (e.g., SK-MEL, KB, BT-549, SK-OV-3)
In addition to its effects on hematopoietic cells, this compound and related compounds have shown antiproliferative activity against various carcinoma cell lines. nih.govnih.gov Acylated benzoquinones structurally related to this compound, with shorter alkyl substituents, have displayed antiproliferative effects on carcinoma cell lines such as SK-MEL, KB, BT-549, and SK-OV-3. nih.govnih.gov These compounds exhibited cytotoxicity against these carcinoma lines with IC50 values ranging from <1.1 to 4.2 µg/mL. nih.gov
Table 2: Cytotoxicity of Acylated Benzoquinones Against Carcinoma Cell Lines
| Compound | Cell Lines Tested | IC50 (µg/mL) |
| 2-acetoxy-5-hydoxy-6-methyl-3-tridecyl-1,4-benzoquinone | SK-MEL, KB, BT-549, SK-OV-3 | <1.1-4.2 |
| 2-hydoxy-5-acetoxy-6-methyl-3-tridecyl-1,4-benzoquinone | SK-MEL, KB, BT-549, SK-OV-3 | <1.1-4.2 |
Antimicrobial Action Modalities
Investigating Antibacterial Mechanisms (e.g., Against Bacillus subtilis, S. aureus, Streptococcus durans)
While this compound has been reported to have in vitro antibacterial activity, detailed mechanisms against specific bacteria like Bacillus subtilis, Staphylococcus aureus, and Streptococcus durans are not explicitly detailed in the provided search results. Aqueous methanol (B129727) extracts of Maesa lanceolata fruit, from which this compound was isolated, showed in vitro antibacterial activity. tandfonline.com this compound was identified as the active principle in these extracts and demonstrated protective effects in mice against otherwise lethal Escherichia coli infection. tandfonline.com
Synergistic Antifungal Effects with Co-occurring Metabolites (e.g., Polygodial on Candida utilis)
This compound itself was found to be devoid of antifungal activity. tandfonline.comresearchgate.netoup.com However, when combined with sub-inhibitory concentrations of polygodial, a sesquiterpene dialdehyde, antifungal activity was observed. tandfonline.comresearchgate.netoup.com This synergistic growth inhibition was noted in Candida utilis. tandfonline.comresearchgate.netoup.comoup.com The synergistic action also extended to the inhibition of cellular respiration in C. utilis. tandfonline.comoup.com this compound alone significantly inhibited several enzymes in mitochondrial preparations, including NADH oxidase, succinate (B1194679) oxidase, NADH-cytochrome c reductase, succinate-cytochrome c reductase, and succinate-dichlorophenol-indophenol reductase. tandfonline.comoup.com Polygodial alone did not inhibit these respiratory chain enzymes. tandfonline.comoup.com These findings suggest that the synergistic effect of polygodial is likely due to increased permeability of this compound through the fungal cell membrane, with the antifungal activity resulting from respiratory inhibition near coenzyme Q of the mitochondrial electron transport system. tandfonline.comoup.com
Table 3: Synergistic Antifungal Activity of this compound and Polygodial Against Candida utilis
| Compound Combination | Polygodial Concentration | This compound Concentration | Effect on C. utilis Growth |
| This compound alone | - | >400 µg/ml | No activity |
| This compound + Polygodial | Sub-inhibitory | 25 µg/ml | Complete inhibition |
General Host Defense Modulation Pathways
While some sources mention this compound's potential in traditional medicine and its isolation from plants used for various ailments, specific details on the general host defense modulation pathways directly influenced by this compound are not extensively described in the provided search results. One study mentions that this compound showed inhibitory activity against 5-lipoxygenase, suggesting potential anti-inflammatory applications, which could be related to host defense modulation. nih.govresearchgate.net
Other Enzymatic Target Engagements (e.g., Aldose Reductase Inhibition)
This compound has been identified as an inhibitor of aldose reductase. nih.govjst.go.jpsemanticscholar.orgacs.org Studies have shown that this compound inhibits porcine lens aldose reductase. nih.gov Further investigation with related p-benzoquinone derivatives revealed that 2,5-dihydroxy-p-benzoquinone was a potent inhibitor of both aldose reductase and aldehyde reductase. nih.gov Kinetic analysis indicated that this compound exhibited uncompetitive inhibition against DL-glyceraldehyde and noncompetitive inhibition against NADPH. nih.gov
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Maesanin
Elucidating Structural Features Essential for 5-LO Inhibitory Potency
Maesanin has been identified as the most potent 5-LO inhibitor isolated from Maesa lanceolata. researchgate.netthieme-connect.com Studies comparing this compound to its natural, synthetic, semisynthetic, and microbially transformed analogs have shown that this compound exhibits superior inhibitory activity against 5-LO. researchgate.netthieme-connect.com Analogs with shorter alkyl side chains, acetoxy groups at the C-2 and/or C-5 positions, and a methyl group at C-6 demonstrated significantly lower 5-LO inhibitory activities. researchgate.net This suggests that the specific arrangement and nature of the substituents on the benzoquinone core, particularly the long alkyl chain, are critical for potent 5-LO inhibition.
Table 1: 5-LO Inhibitory Activity of this compound and Analogs
| Compound | IC₅₀ (µM) | IC₅₀ (µg/mL) | Relative Activity (vs. This compound) |
| This compound | 0.7 | 0.25 | 1.0 |
| Maesanol | 6.5 | - | Lower |
| Dihydrothis compound | 3.8 | 4.5 | Lower |
| Analogs 8-10 | - | - | Least active |
| Metabolites 11-13 | >50 | - | Inactive at 50 µM |
Note: IC₅₀ values for some analogs were not measured if they did not show 100% inhibition at the highest tested concentration. researchgate.net
Mapping Chemical Substituents to Cytotoxic Efficacy Profiles
In addition to 5-LO inhibition, this compound and its derivatives exhibit cytotoxic activity against various cell lines, including HL-60 leukemia cells. researchgate.netnih.gov SAR analysis of substituted 1,4-benzoquinones from Maesa lanceolata has revealed that the nature and position of chemical substituents significantly influence their cytotoxic efficacy. This compound, dihydrothis compound, this compound dimethyl ether, and isomeric mixtures of 3-[(Z)-10'-pentadecenyl]-benzoquinone derivatives have shown cytotoxic activity against the HL-60 cell line with varying IC₅₀ values. nih.gov
Table 2: Cytotoxic Activity of this compound and Analogs against HL-60 Cells
| Compound | IC₅₀ (µg/mL) |
| This compound | 4.5 |
| Dihydrothis compound | 2.2 |
| This compound dimethyl ether | 0.43 |
| Isomeric mixtures of 3-[(Z)-10'-pentadecenyl]-benzoquinone derivatives | 2.8 |
| 2-acetoxy-5-hydoxy-6-methyl-3-tridecyl-1,4-benzoquinone | 6.2 |
| 2-hydoxy-5-acetoxy-6-methyl-3-tridecyl-1,4-benzoquinone | 2.2 |
Acylated benzoquinones with shorter alkyl substituents, such as 2-acetoxy-5-hydoxy-6-methyl-3-tridecyl-1,4-benzoquinone and 2-hydoxy-5-acetoxy-6-methyl-3-tridecyl-1,4-benzoquinone, also demonstrated antiproliferative effects and cytotoxicity against several carcinoma cell lines. nih.gov This indicates that while the long alkyl chain is important for 5-LO inhibition, modifications to the benzoquinone core and the length of the alkyl chain can modulate cytotoxic activity against different cell lines.
Influence of Alkyl Chain Variations in Benzoquinone Derivatives on Biological Activity
The alkyl chain attached to the benzoquinone core plays a significant role in the biological activity of this compound and related compounds. Studies on 2,5-dihydroxy-3-alkyl-1,4-benzoquinones, which are structurally related to this compound, have investigated the impact of varying alkyl chain lengths on different biological activities, including insect anti-feedant, anti-microbial, phytotoxicity, acaricidal, contact insecticidal, and nematicidal effects. For example, compounds with longer alkyl chains like embelin (B1684587) (undecyl chain) and rapanone (B192247) (tridecyl chain) showed notable insect anti-feedant activity. this compound itself, with its pentadecenyl chain, exhibited nematicidal activity. These findings highlight that the length and nature of the alkyl chain influence the specific biological targets and the potency of these benzoquinone derivatives. The lipophilicity conferred by the alkyl chain is also known to affect a compound's ability to cross cell membranes, thereby influencing its biological activity. mdpi.com
Computational Chemistry Approaches to Predict this compound's Bioactivity (e.g., Molecular Docking, QSAR Modeling)
Computational chemistry approaches, such as molecular docking and QSAR modeling, are valuable tools for predicting the bioactivity of compounds and understanding their interactions with biological targets. While direct computational studies specifically on this compound's interaction with 5-LO using docking or QSAR were not prominently found in the immediate search results, the application of these methods to similar compounds and biological activities is well-established. scispace.comchemrxiv.orgresearchgate.net Molecular docking can be used to predict the preferred binding orientation and affinity of this compound within the active site of 5-LO, providing insights into the key interactions driving its inhibitory activity. QSAR modeling can build mathematical models correlating structural descriptors of this compound and its analogs with their observed biological activities (e.g., IC₅₀ values for 5-LO inhibition or cytotoxicity). These models can help identify the structural features that quantitatively contribute to the activity and can be used to predict the activity of novel, untested this compound derivatives. researchgate.net Recent advances in computational methods, including the use of chemical language models, are also being explored for bioactivity prediction. chemrxiv.org These approaches can complement experimental SAR studies and guide the rational design of more potent and selective this compound-based compounds.
Preclinical Biological Evaluations and Pharmacological Studies of Maesanin
In Vitro Assay Systems for Efficacy Assessment
In vitro studies provide controlled environments to evaluate the direct effects of maesanin on enzymes, cells, and microorganisms.
Cell-Free Enzyme Inhibition Assays (5-LO, COX-1)
This compound has been identified as a potent inhibitor of 5-lipoxygenase (5-LO), a key enzyme involved in the metabolism of arachidonic acid and the production of leukotrienes, which are mediators of inflammation. thieme-connect.comresearchgate.netresearchgate.netnih.gov Studies comparing this compound to several natural, synthetic, semisynthetic, and microbially transformed analogs have shown that this compound is the most active 5-LO inhibitor among them. thieme-connect.comresearchgate.netnih.gov One study reported an IC₅₀ value of 0.7 µM (0.25 mg/mL) for this compound against 5-LO, which was noted as being very close to that of the positive control. thieme-connect.com Dihydrothis compound, another natural product from M. lanceolata, also showed 5-LO inhibitory activity with an IC₅₀ value of 3.8 µM. thieme-connect.comresearchgate.net
In contrast to its potent effect on 5-LO, this compound and its tested analogs were not found to be strongly active in the cyclooxygenase-1 (COX-1) inhibition assay. thieme-connect.comresearchgate.netnih.gov COX-1 is another enzyme in the arachidonic acid pathway, involved in prostaglandin (B15479496) synthesis. thieme-connect.com
Table 1: In Vitro Enzyme Inhibition by this compound and Analogs
| Compound | Target Enzyme | IC₅₀ Value | Notes | Source |
| This compound | 5-LO | 0.7 µM (0.25 mg/mL) | Most active inhibitor among tested analogs | thieme-connect.com |
| Dihydrothis compound | 5-LO | 3.8 µM | Moderate activity | thieme-connect.comresearchgate.net |
| This compound Analogs | 5-LO | Less active than this compound | Varied activity or inactive | researchgate.netnih.gov |
| This compound & Analogs | COX-1 | Not strongly active | thieme-connect.comresearchgate.netnih.gov |
Mammalian Cell Culture Models for Cytotoxicity and Antiproliferation
This compound and related benzoquinones have demonstrated cytotoxic and antiproliferative activities in various mammalian cell lines, particularly against cancer cells. This compound itself exhibited cytotoxic activity against the HL-60 cell line (human promyelocytic leukemia) with an IC₅₀ value of 4.5 µg/mL. researchgate.netnih.govnih.gov Dihydrothis compound and this compound dimethyl ether also showed cytotoxicity against HL-60 cells with IC₅₀ values of 2.2 µg/mL and 0.43 µg/mL, respectively. nih.gov Isomeric mixtures of 3-[(Z)-10'-pentadecenyl]-benzoquinone derivatives similarly showed activity against HL-60 cells with an IC₅₀ of 2.8 µg/mL. nih.gov
Structurally related acylated benzoquinones with shorter alkyl substituents, specifically 2-acetoxy-5-hydroxy-6-methyl-3-tridecyl-1,4-benzoquinone and 2-hydroxy-5-acetoxy-6-methyl-3-tridecyl-1,4-benzoquinone, also displayed significant antiproliferative effects on several cancer cell lines, including SK-MEL (melanoma), KB (oral epidermoid carcinoma), BT-549 (breast carcinoma), and SK-OV-3 (ovarian carcinoma), with IC₅₀ values ranging from <1.1 to 4.2 µg/mL. nih.govnih.gov
Table 2: Cytotoxicity of this compound and Related Benzoquinones Against HL-60 Cells
| Compound | Cell Line | IC₅₀ Value (µg/mL) | Source |
| This compound | HL-60 | 4.5 | researchgate.netnih.gov |
| Dihydrothis compound | HL-60 | 2.2 | nih.gov |
| This compound dimethyl ether | HL-60 | 0.43 | nih.gov |
| Isomeric mixtures of 3-[(Z)-10'-pentadecenyl]-benzoquinone derivatives | HL-60 | 2.8 | nih.gov |
Microbial Culture Assays for Antibacterial and Antifungal Activity
Aqueous methanol (B129727) extracts of Maesa lanceolata fruit, from which this compound was isolated, showed in vitro antibacterial activity. tandfonline.com Dihydrothis compound has shown moderate antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Streptococcus durans. researchgate.net Water extracts of M. lanceolata root and stem barks were reported to be very active against Cryptococcus glabrata. researchgate.netresearchgate.netnih.gov Additionally, water and methanolic extracts from the root were effective against Shigella dysenteriae, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, and C. neoformans. researchgate.netnih.gov
While this compound itself was reported to be devoid of antifungal activity when tested alone, synergistic antifungal activity was observed when this compound was combined with sub-inhibitory concentrations of polygodial, a sesquiterpene dialdehyde. tandfonline.com This synergistic effect was noted against Candida utilis, suggesting that polygodial may increase the permeability of this compound through the fungal cell membrane, allowing it to inhibit cellular respiration near coenzyme Q in the mitochondrial electron transport system. tandfonline.com
Antioxidant Capacity Measurements (e.g., Radical Scavenging Assays for related compounds)
While this compound itself was found to be inactive against reactive oxygen species (ROS) generation in HL-60 cells, related benzoquinones from Maesa lanceolata have shown antioxidant properties. nih.gov Specifically, the isomeric acylated benzoquinones 2-acetoxy-5-hydroxy-6-methyl-3-tridecyl-1,4-benzoquinone and 2-hydroxy-5-acetoxy-6-methyl-3-tridecyl-1,4-benzoquinone demonstrated prominent antioxidant effects on HL-60 cells. nih.gov Studies on the acetone (B3395972) leaf extracts of M. lanceolata have also indicated good radical scavenging activity in DPPH assays, with an IC₅₀ value of 12.95 µg/mL. researchgate.net This antioxidant capacity in plant extracts is often linked to the presence of phenolic compounds. researchgate.netd-nb.info
Aquatic Invertebrate Bioassays for Antifouling Potential (e.g., Artemia salina)
Screening for antifouling activity from plant extracts led to the study of Maesa lanceolata. tandfonline.comresearchgate.net Two p-benzoquinone compounds, this compound and maesanol, isolated from the fruits of M. lanceolata, were found to be active against the marine crustacean Artemia salina (brine shrimp). tandfonline.comresearchgate.net This indicated a potential for these compounds as natural antifouling substances. tandfonline.comresearchgate.net this compound and maesanol showed the highest activity against Artemia salina among the tested compounds in one study. researchgate.net
In Vivo Animal Models for Efficacy Studies
While many preclinical studies on this compound have focused on in vitro assays, some research has extended to in vivo animal models, particularly in the context of its source plant, Maesa lanceolata. Aqueous methanol extracts of M. lanceolata fruit, containing this compound, protected mice from an otherwise lethal Escherichia coli infection when treated with a single dose of 5 mg/kg. tandfonline.com This suggests potential in vivo antibacterial efficacy.
Research on the antimalarial effects of M. lanceolata extracts in Plasmodium berghei-infected mice has also been conducted. nih.gov While this study focused on the activity of extracts and fractions, it indicates the use of animal models to evaluate the in vivo efficacy of compounds derived from this plant. nih.gov
Further in vivo studies using animal models would be necessary to fully understand the pharmacological profile and potential therapeutic applications of isolated this compound.
Anti-inflammatory Models (e.g., Leukotriene-mediated inflammation)
This compound has demonstrated inhibitory activity against 5-lipoxygenase (5-LO), a key enzyme involved in the metabolism of arachidonic acid and the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in various inflammatory disorders, including leukotriene-mediated inflammation. researchgate.netx-mol.netresearchgate.netfrontiersin.orgpreprints.org Inhibition of 5-LO is considered a potential mechanism for anti-inflammatory effects. researchgate.netresearchgate.net
In in vitro studies, this compound has been shown to be a potent inhibitor of 5-LO. One study reported an IC₅₀ value of 0.7 μM for this compound against 5-LO, which was comparable to that of the positive control. researchgate.netresearchgate.net Other natural products from M. lanceolata, such as maesanol and dihydrothis compound, also showed 5-LO inhibitory activity but were less potent than this compound, with IC₅₀ values of 6.5 μM and 3.8 μM, respectively. researchgate.netresearchgate.net Analogs of this compound tested in the same study were either inactive or less active as 5-LO inhibitors. researchgate.netresearchgate.net None of the tested compounds, including this compound, showed strong activity in the cyclooxygenase-1 (COX-1) inhibition assay. researchgate.netresearchgate.net
These findings suggest that this compound's potential anti-inflammatory activity may be primarily mediated through the inhibition of the 5-lipoxygenase pathway. researchgate.netx-mol.netnih.gov
Table 1: In vitro Inhibition of 5-Lipoxygenase by this compound and Related Compounds
| Compound | IC₅₀ (μM) |
| This compound | 0.7 |
| Maesanol | 6.5 |
| Dihydrothis compound | 3.8 |
| Positive Control | ~0.7 |
Note: Data compiled from in vitro inhibition assays.
Antimalarial Efficacy in Rodent Infection Models (e.g., Plasmodium berghei in mice)
Studies have investigated the antimalarial potential of Maesa lanceolata extracts, from which this compound is isolated, in rodent models. Plasmodium berghei infection in mice is a widely used model for studying malaria due to its similarity to human malaria and the ease of genetic manipulation in the parasite and host. researchgate.netwikipedia.orgmmv.orgscientificarchives.commdpi.compberghei.nlfrontiersin.org
One study evaluating the aqueous leaf extract of Maesa lanceolata against Plasmodium berghei in infected mice reported less than 50% parasitemia suppression with all tested doses, indicating a lack of significant antimalarial activity for this specific extract in this model. researchgate.net However, other research on M. lanceolata extracts has provided support for activity against malaria. nih.gov
While some studies focus on the activity of crude extracts, the specific contribution of isolated this compound to antimalarial efficacy in rodent models requires further detailed investigation, particularly given its isolation from a plant traditionally used for malaria treatment. x-mol.netnih.gov
Host Defense Stimulation in Murine Infection Models
This compound has been reported to exhibit non-specific host defense stimulatory activity. researchgate.net The isolation, characterization, and synthesis of this compound as a host defense stimulant from Maesa lanceolata have been documented. researchgate.netlookchem.com
Host defense mechanisms involve a complex interplay of immune responses aimed at eliminating pathogens. ubc.canih.govscienceopen.com Stimulation of host defense can involve enhancing the activity of immune cells or modulating cytokine production. ubc.caprnewswire.comnih.govfrontiersin.org While the specific mechanisms by which this compound stimulates host defense in murine infection models are not extensively detailed in the provided snippets, the reported non-specific activity suggests a potential to enhance the host's ability to respond to infection. researchgate.net Murine infection models are commonly used to study host-pathogen interactions and evaluate the efficacy of agents that modulate host defense. nih.govfrontiersin.orgbiorxiv.orgplos.org
Ecotoxicological Models for Pest Control (e.g., Molluscicidal, Acaricidal Activities)
This compound and other benzoquinones from Maesa lanceolata have shown activity in ecotoxicological models, including molluscicidal and acaricidal activities. researchgate.netx-mol.netresearchgate.netscispace.com
Molluscicidal activity is relevant for controlling intermediate hosts of parasitic diseases like schistosomiasis, which are certain freshwater snails. researchgate.netresearchgate.netcore.ac.ukeasychair.org Studies have shown that extracts of M. lanceolata possess molluscicidal activity, attributed in part to the presence of saponins (B1172615). researchgate.net While saponins are highlighted for molluscicidal effects, benzoquinones like this compound have also been investigated for their pest control properties. scispace.com
Acaricidal activity, the ability to kill mites and ticks, has also been associated with benzoquinones from Maesa species. scispace.com Research evaluating the effect of benzoquinone derivatives on Boophilus microplus (the southern cattle tick) revealed that this compound was effective in inhibiting the hatching of tick eggs. At a concentration of 8 µg per tick, this compound showed 91.0% inhibition of egg hatching, which was comparable to or higher than the activity of other tested benzoquinones like maesaquinone (B1675899) and myrsinone, although less potent than embelin (B1684587).
This compound was found to be devoid of antifungal activity on its own, but synergistic antifungal activity was observed when combined with polygodial, a sesquiterpene dialdehyde, against Candida utilis. dspacedirect.orguq.edu.auoup.com This synergistic effect was suggested to be due to increased permeability of this compound into the fungal cell, leading to the inhibition of cellular respiration. oup.com
Table 2: Ecotoxicological Activities of this compound
| Activity | Model/Organism | Key Finding |
| Molluscicidal | Freshwater snails (implied) | Activity reported for M. lanceolata extracts. researchgate.net |
| Acaricidal | Boophilus microplus (tick eggs) | 91.0% inhibition of egg hatching at 8 µ g/tick . |
| Antifungal | Candida utilis | Synergistic activity with polygodial. oup.com |
Note: Molluscicidal activity is primarily reported for extracts containing this compound, while acaricidal and synergistic antifungal activities are specifically linked to this compound.
Future Research Trajectories and Broader Academic Implications
Exploration of Undiscovered Bioactivity Profiles
Current research has primarily focused on Maesanin's inhibitory effects on 5-lipoxygenase and its cytotoxic properties. researchgate.netthieme-connect.comresearchgate.net However, the structural complexity of natural products like this compound often suggests a wider range of potential biological interactions. Future studies should aim to systematically screen this compound against a diverse array of biological targets and pathways. This could involve high-throughput screening assays to identify novel activities, such as effects on other enzyme systems, receptor binding, or modulation of cellular signaling cascades. Given its origin from plants used in traditional medicine, exploring its potential in areas such as antimicrobial, antiviral, antioxidant, or anti-diabetic activities, beyond what has been initially observed, could reveal new therapeutic potentials. mdpi.comresearchgate.netphcog.comsochob.cl Identifying novel bioactivities would not only broaden the therapeutic potential of this compound but also provide valuable insights into the evolutionary roles of such compounds in their native plant environments.
Advanced Mechanistic Elucidation using Multi-Omics Technologies
Understanding the precise molecular mechanisms by which this compound exerts its effects is crucial for its potential development as a therapeutic agent. While its inhibition of 5-LO is known, the downstream consequences of this inhibition and any other cellular targets are not fully elucidated. researchgate.netthieme-connect.comresearchgate.net The application of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to gain a comprehensive understanding of this compound's impact at a system level. nih.govnih.govfrontiersin.orgbiorxiv.org By analyzing changes in gene expression, protein profiles, and metabolite levels in response to this compound treatment, researchers can identify affected pathways, predict off-target effects, and uncover the complex network of interactions mediated by the compound. nih.govnih.govfrontiersin.org This integrated approach can provide a holistic view of this compound's biological actions, moving beyond single-target analysis to reveal its multifaceted effects on cellular physiology. nih.govbiorxiv.org
Development of Novel this compound-Inspired Chemical Entities
This compound's unique chemical structure, a substituted 1,4-benzoquinone (B44022), serves as a valuable scaffold for the design and synthesis of novel chemical entities with potentially improved potency, selectivity, and pharmacokinetic properties. wikipedia.orgmdpi.com Future research should involve the synthesis of this compound analogs, modifying different parts of the molecule to explore structure-activity relationships. researchgate.netmdpi.com This could lead to the identification of synthetic derivatives with enhanced desired bioactivities or reduced unwanted effects. researchgate.net Techniques such as combinatorial chemistry and rational drug design, guided by the mechanistic insights gained from multi-omics studies, can be employed to generate libraries of this compound-inspired compounds. nih.govresearchgate.net This area of research aligns with the broader effort in natural product drug discovery to utilize natural scaffolds as starting points for developing novel therapeutic agents. nih.govresearchgate.netmdpi.comfrontiersin.org
Interdisciplinary Research Collaborations for Comprehensive Evaluation
A thorough evaluation of this compound's potential requires the integration of expertise from various scientific disciplines. Future research should actively foster interdisciplinary collaborations involving natural product chemists, pharmacologists, molecular biologists, computational chemists, and clinicians. nih.govresearchgate.netfrontiersin.org Chemists can focus on isolation, structural elucidation, and synthesis; pharmacologists can investigate biological activities; molecular biologists can delve into mechanisms of action; computational chemists can perform in silico predictions and modeling; and clinicians can contribute to translational aspects and potential future clinical studies. nih.govresearchgate.netfrontiersin.org Collaborative efforts can facilitate a more comprehensive understanding of this compound, from its source and chemical properties to its biological effects and potential therapeutic applications. nih.govresearchgate.netfrontiersin.org This integrated approach is essential for navigating the complexities of natural product research and accelerating the translation of findings into tangible benefits.
Contributions of this compound Research to Natural Product Drug Discovery Paradigms
Research on this compound, as a representative natural product, can significantly contribute to the broader paradigms of natural product drug discovery. nih.govresearchgate.netmdpi.comfrontiersin.org Studies on its isolation, characterization, bioactivity screening, and mechanism elucidation can serve as a model for investigating other natural compounds. The challenges encountered and the strategies employed in this compound research, particularly in applying advanced technologies like multi-omics and fostering interdisciplinary collaborations, can inform and refine methodologies for natural product research globally. nih.govnih.govfrontiersin.orgbiorxiv.orgresearchgate.netfrontiersin.org Furthermore, understanding the ecological role of this compound in its source plants and its interactions with other organisms could provide insights into novel biological pathways and targets relevant to human health. nih.govfrontiersin.org By contributing to the knowledge base and methodological advancements in natural product research, studies on this compound can help reaffirm the vital role of nature as a source of inspiration for novel drug leads and contribute to addressing unmet medical needs. nih.govresearchgate.netmdpi.comfrontiersin.org
Q & A
Basic Research Questions
Q. What are the established methodologies for isolating and characterizing Maesanin from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography (silica gel) and HPLC for purification. Characterization relies on spectroscopic methods: nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy for functional group analysis. Purity is validated via high-performance thin-layer chromatography (HPTLC) with ≥95% purity thresholds .
- Key Considerations : Ensure solvent compatibility with this compound’s stability; optimize gradient elution in HPLC to resolve co-eluting compounds.
Q. What in vitro assays are commonly used to evaluate this compound’s bioactivity?
- Methodological Answer : Standard assays include:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Antioxidant Activity : DPPH radical scavenging assay, comparing % inhibition against ascorbic acid.
- Enzyme Inhibition : Kinetic studies using fluorometric or colorimetric substrates (e.g., COX-2 inhibition for anti-inflammatory properties).
- Dose-Response Curves : Ensure triplicate experiments and statistical validation (e.g., ANOVA with post-hoc tests) .
- Key Considerations : Include positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent interference in assays.
Q. How should researchers design pilot studies to assess this compound’s pharmacokinetic properties?
- Methodological Answer : Use rodent models (e.g., Sprague-Dawley rats) for preliminary absorption, distribution, metabolism, and excretion (ADME) profiling. Key steps:
- Oral Bioavailability : Compare plasma concentrations via intravenous vs. oral administration using LC-MS/MS.
- Half-Life Calculation : Non-compartmental analysis (NCA) of concentration-time curves.
- Tissue Distribution : Post-mortem organ analysis (liver, kidneys) .
- Key Considerations : Optimize sampling intervals to capture peak plasma concentrations; validate extraction protocols for this compound in biological matrices.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of this compound’s anticancer activity?
- Methodological Answer : Address discrepancies through:
- Pathway-Specific Knockdown Models : Use siRNA or CRISPR-Cas9 to isolate signaling pathways (e.g., MAPK vs. PI3K/Akt).
- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify upstream/downstream targets.
- Meta-Analysis : Systematically review existing data using PRISMA guidelines, highlighting variability in cell lines, dosages, and assay conditions .
- Key Considerations : Report effect sizes and confidence intervals to quantify reproducibility across studies.
Q. What experimental strategies optimize this compound’s stability in formulation studies?
- Methodological Answer :
- Degradation Kinetics : Accelerated stability testing (40°C/75% RH) with HPLC monitoring.
- Excipient Screening : Use factorial design to test cyclodextrins, lipids, or polymeric nanoparticles for encapsulation efficiency.
- pH-Dependent Solubility : Titration assays to identify optimal pH ranges (e.g., 6.5–7.4 for physiological compatibility) .
- Key Considerations : Include long-term stability data (≥6 months) and validate analytical methods per ICH guidelines.
Q. How can computational modeling enhance understanding of this compound’s structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., Bcl-2 for apoptosis).
- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors.
- MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess conformational stability in lipid bilayers .
- Key Considerations : Validate predictions with wet-lab mutagenesis or competitive binding assays.
Data Analysis and Reproducibility
Q. What statistical approaches are critical for validating this compound’s dose-dependent effects?
- Methodological Answer :
- Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to dose-response data.
- Power Analysis : Use G*Power to determine sample sizes ensuring ≥80% statistical power.
- Outlier Detection : Apply Grubbs’ test or ROUT method (Q=1%) to exclude anomalous data points .
- Key Considerations : Pre-register analysis plans to mitigate bias; share raw datasets via repositories like Zenodo.
Q. How should researchers address batch-to-batch variability in this compound samples?
- Methodological Answer :
- Quality Control (QC) Protocols : Implement NMR/MS fingerprinting and principal component analysis (PCA) to compare batches.
- Standardized Extraction SOPs : Document solvent ratios, temperatures, and agitation speeds.
- Stability-Indicating Assays : Use forced degradation (oxidative, thermal) to identify labile functional groups .
- Key Considerations : Collaborate with independent labs for inter-laboratory validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
